3-(4-Fluorophenyl)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyridazine
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Overview
Description
3-(4-Fluorophenyl)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyridazine is a complex organic compound that features a pyridazine ring substituted with a fluorophenyl group and a piperazine moiety linked to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyridazine typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as refluxing and the use of green solvents are employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the pyridazine ring .
Scientific Research Applications
3-(4-Fluorophenyl)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyridazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its interactions with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the synthesis of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyridazine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also features a thiazole ring and a fluorophenyl group.
1-[(4-Fluorobenzyl)sulfonyl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine: Similar in structure, with a piperazine and thiazole moiety.
Uniqueness
What sets 3-(4-Fluorophenyl)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyridazine apart is its unique combination of a pyridazine core with a fluorophenyl group and a piperazine-thiazole substituent. This unique structure may confer specific biological activities and chemical properties that are not present in similar compounds .
Properties
IUPAC Name |
4-[[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5S/c1-14-21-17(13-26-14)12-24-8-10-25(11-9-24)19-7-6-18(22-23-19)15-2-4-16(20)5-3-15/h2-7,13H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMGDGVZIHDUQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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